molecular formula C19H16ClFN2OS B2957297 2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 946228-16-6

2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2957297
CAS No.: 946228-16-6
M. Wt: 374.86
InChI Key: OPCRVCDIVCOGOK-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to the benzamide group, which is substituted with a chlorine atom at position 3.

Properties

IUPAC Name

2-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2OS/c1-12-17(25-19(23-12)13-5-4-6-14(21)11-13)9-10-22-18(24)15-7-2-3-8-16(15)20/h2-8,11H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCRVCDIVCOGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H17ClFN2S\text{C}_{16}\text{H}_{17}\text{ClF}\text{N}_{2}\text{S}
  • Molecular Weight : 318.84 g/mol
  • CAS Number : [Not specified in the sources]

The biological activity of 2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is primarily attributed to its interaction with specific cellular pathways. Preliminary studies suggest that it may function as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.

Anticancer Activity

Recent studies have shown that compounds similar to 2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide exhibit significant anticancer properties:

  • In vitro Studies : An analog demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects compared to standard treatments like SAHA (IC50 = 17.25 μM) .
  • In vivo Studies : In xenograft models, the compound exhibited tumor growth inhibition rates comparable to existing HDAC inhibitors .

Other Biological Activities

Research indicates that thiazole derivatives often exhibit antimicrobial and anti-inflammatory properties. The presence of the thiazole moiety in the structure of 2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide suggests potential applications beyond oncology.

Case Study 1: HDAC Inhibition

A study focused on the structural analogs of benzamide derivatives reported that specific substitutions on the thiazole ring enhance HDAC inhibitory activity. The compound's structural features were linked to improved selectivity and potency against HDAC3, a target known for its role in cancer cell proliferation .

Case Study 2: Antimicrobial Activity

Thiazole-containing compounds have been evaluated for their antibacterial properties. A related compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications in the phenyl and thiazole rings could lead to novel antimicrobial agents .

Data Tables

Activity Type IC50 Value (μM) Target Reference
Anticancer (HepG2)1.30HDAC Inhibition
AntimicrobialVariesGram-positive/negative bacteria

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
Target Compound C₁₉H₁₅ClFN₂OS ~377.85* 3-Fluorophenyl, 4-methyl-thiazole, 2-Cl-benzamide Not explicitly reported
N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) C₁₆H₁₂ClN₃O₂S 353.8 4-Chlorophenyl, 4-hydroxy-thiazole Synthetic intermediate (90–95% yield)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 290.68 5-Chloro-thiazole, 2,4-difluorobenzamide PFOR enzyme inhibition
Flutolanil (Pesticide) C₁₇H₁₄F₃NO₂ 321.3 3-Trifluoromethylphenoxy Fungicide (agricultural use)
N-{2-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide C₁₈H₁₇FN₂O₂S₂ 376.47 3-Fluorophenyl, sulfonamide Not explicitly reported

*Calculated molecular weight based on formula.

Substituent Effects on Bioactivity

  • Thiazole Modifications: The 4-methyl-thiazole in the target compound contrasts with the 4-hydroxy-thiazole in compound 4da . Halogenated Benzamides: The 2-chloro substituent in the target compound differs from the 2,4-difluoro substitution in ’s PFOR inhibitor. Fluorine’s electron-withdrawing effects may enhance binding to enzymatic targets compared to chlorine .
  • Linker and Side Chains :

    • The ethyl linker in the target compound provides conformational flexibility, whereas sulfonamide analogs (e.g., ) introduce a rigid sulfonyl group, which may alter target selectivity .

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